molecular formula C25H27N3O5S B2976199 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203218-12-5

1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2976199
CAS RN: 1203218-12-5
M. Wt: 481.57
InChI Key: DGJZRWSVJWPSEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the phenylsulfonyl group, and the coupling of these groups with the urea and 3,4-dimethoxybenzyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline group would introduce a degree of cyclic structure, while the phenylsulfonyl and 3,4-dimethoxybenzyl groups would add additional complexity. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The urea group could potentially engage in hydrogen bonding, while the phenylsulfonyl group might be susceptible to nucleophilic attack. The tetrahydroquinoline group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the urea group could potentially increase its solubility in water, while the phenylsulfonyl and 3,4-dimethoxybenzyl groups could contribute to its overall stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-32-23-13-10-18(15-24(23)33-2)17-26-25(29)27-20-12-11-19-7-6-14-28(22(19)16-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-13,15-16H,6-7,14,17H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJZRWSVJWPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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